molecular formula C24H21ClN2O3S B2511803 6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE CAS No. 895642-14-5

6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE

Cat. No.: B2511803
CAS No.: 895642-14-5
M. Wt: 452.95
InChI Key: SBNUCOHAABUNLY-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is a synthetic quinoline sulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is part of a class of molecules known for their potential to interact with biological targets; structurally related quinoline sulfonamides have been investigated for their role as antagonists of G protein-coupled receptors (GPCRs) like CMKLR1, which is a promising target for treating inflammation and obesity . The molecular structure incorporates key pharmacophoric elements, including a hydrophobic quinoline core, a chlorinated aromatic ring, a 4-methoxybenzenesulfonyl group, and a benzylamine substituent. The sulfonamide functional group is a common feature in many bioactive compounds and approved drugs, often contributing to target binding and metabolic stability . In research settings, this compound serves as a valuable chemical tool for exploring enzyme inhibition, receptor binding mechanisms, and cellular signaling pathways. It is intended for use in non-clinical, in vitro assays and biochemical studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-3-(4-methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-16-3-5-17(6-4-16)14-27-24-21-13-18(25)7-12-22(21)26-15-23(24)31(28,29)20-10-8-19(30-2)9-11-20/h3-13,15H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNUCOHAABUNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo chlorination, sulfonylation, and amination reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as specific temperatures, pressures, and solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the chloro or sulfonyl positions.

Scientific Research Applications

6-Chloro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups enable it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects: The 4-methoxybenzenesulfonyl group in the target compound enhances polarity and may improve binding to hydrophobic pockets in enzymes, compared to non-methoxy analogs .
  • Positional Isomerism : The 4-amine in the target vs. 2-amine in ’s compound could lead to distinct interaction profiles with biological targets (e.g., topoisomerases) .
  • Synthetic Challenges : Introducing the sulfonyl group requires precise Pd-catalyzed conditions, as seen in , whereas one-pot methods () prioritize efficiency over functional group diversity .

Biological Activity

6-Chloro-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: 6-chloro-3-(4-methoxyphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine
  • Molecular Formula: C16H16ClN1O4S
  • CAS Number: 866847-03-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes, particularly kinases and proteases, which are crucial in cellular signaling pathways. This inhibition can lead to significant biological effects, including:

  • Anticancer Activity: By disrupting signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Effects: Through interference with bacterial enzyme systems.
  • Anti-inflammatory Properties: By modulating inflammatory pathways.

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit potent anticancer properties. For instance, studies on similar compounds have shown that they can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. A study indicated that certain quinoline derivatives have an EC50 value as low as 0.76 nM against specific cancer cell lines, suggesting a strong potential for therapeutic applications in oncology .

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial metabolism by inhibiting essential enzymes .

Anti-inflammatory Activity

The anti-inflammatory effects of quinoline derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. The compound's sulfonamide group may play a role in modulating inflammatory responses by affecting signaling pathways involved in inflammation.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation with low EC50 values.
Antimicrobial EffectsShowed effectiveness against multiple bacterial strains, indicating broad-spectrum activity.
Anti-inflammatory PropertiesInhibited the production of pro-inflammatory cytokines in vitro.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

A multi-step approach is typically employed, starting with the quinoline core functionalization. Key steps include sulfonylation at position 3 using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP), followed by nucleophilic substitution at position 6 with a chlorine source. The N-[(4-methylphenyl)methyl]amine moiety is introduced via reductive amination or coupling reactions. Purification often involves column chromatography and recrystallization, with yields optimized by controlling reaction temperature (60–80°C) and solvent polarity (e.g., DCM/MeOH mixtures). Analytical validation using 1H^1H-NMR and HPLC-MS is critical for confirming intermediate structures .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals can be grown via vapor diffusion (e.g., using ethanol/water), and data collected with synchrotron radiation. Refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) ensures accuracy . Complementary techniques include 13C^{13}C-NMR for carbon environment analysis and FT-IR to verify sulfonyl (S=O, ~1350 cm1 ^{-1}) and amine (N–H, ~3300 cm1 ^{-1}) groups .

Q. What methodologies are effective for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to quantify purity (>95% threshold). Accelerated stability studies under varied pH (e.g., 1.2–7.4), temperature (25–40°C), and light exposure reveal degradation pathways. Mass spectrometry identifies degradation products, such as sulfonic acid derivatives from hydrolysis .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on modifying the sulfonyl group (e.g., replacing 4-methoxy with electron-withdrawing substituents) and the N-benzyl moiety (e.g., halogenated analogs). Compare bioactivity across analogs using in vitro assays (e.g., enzyme inhibition, cytotoxicity). Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. Case studies from structurally similar quinoline derivatives (e.g., antimalarial or anticancer analogs) guide hypothesis-driven modifications .

Q. How to resolve contradictions in reported bioactivity data across studies?

Contradictions often arise from assay variability (e.g., cell line specificity) or compound purity discrepancies. Validate protocols using standardized controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Reproduce results under identical conditions and verify compound integrity via LC-MS post-assay .

Q. What computational approaches aid in predicting metabolic pathways?

Use in silico tools like SwissADME or GLORYx to predict Phase I/II metabolism. Focus on vulnerable sites: the sulfonyl group (oxidation to sulfonic acid) and the chloroquinoline core (CYP450-mediated dechlorination). Validate predictions with microsomal incubation (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Q. What strategies are effective for target identification in complex biological systems?

Employ chemical proteomics (e.g., affinity chromatography with immobilized compound) to pull down binding proteins from cell lysates. Validate hits via CETSA (cellular thermal shift assay) or SPR. For example, sulfonamide-containing quinolines often target carbonic anhydrases or tyrosine kinases, providing a starting point for mechanistic studies .

Q. How to address solubility challenges in bioassays?

Solubility can be enhanced using co-solvents (e.g., DMSO/PBS mixtures ≤0.1% v/v) or formulation with cyclodextrins. LogP values (predicted ~3.5) suggest moderate hydrophobicity; salt formation (e.g., hydrochloride) may improve aqueous solubility. Dynamic light scattering (DLS) monitors aggregation in solution .

Q. Methodological Notes

  • Data Tables : Include comparative yield/purity data across synthetic batches and IC50_{50} values for analogs in SAR tables.
  • Contradiction Analysis : Cross-reference crystallographic data (e.g., bond lengths/angles) with computational models to validate structural hypotheses .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing and ensure proper waste disposal for chlorinated byproducts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.